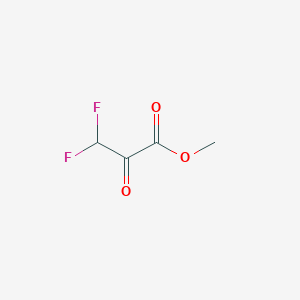

Methyl 3,3-difluoropyruvate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “Methyl 3,3,3-trifluoropyruvate” is represented by the linear formula CF3COCO2CH3 . The molecular weight is 156.06 . The exact molecular structure of “Methyl 3,3-difluoropyruvate” is not available in the search results.Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “Methyl 3,3-difluoropyruvate”. For “Methyl 3,3,3-trifluoropyruvate”, it reacts with aromatic amines, benzylic manoamines, and diamines to form the corresponding hemiaminals .Physical And Chemical Properties Analysis

“Methyl 3,3,3-trifluoropyruvate” has a refractive index of 1.332 (lit.) and a density of 1.529 g/mL at 25 °C (lit.) . It appears as a clear colorless to light yellow liquid . The specific physical and chemical properties of “Methyl 3,3-difluoropyruvate” are not available in the search results.Applications De Recherche Scientifique

Synthetic Utility in Organic Chemistry Methyl 3,3-difluoropyruvate and related compounds have demonstrated significant utility in the field of organic chemistry, particularly as building blocks in the synthesis of various organic compounds. For example, ethyl 3-(diethoxyphosphoryl)-3,3-difluoropyruvate has been utilized for synthesizing difluoromethylphosphonate-substituted nitrogen heterocycles, contributing to the development of new procedures in organic synthesis (Pasternak, Golubev, Peregudov, & Chkanikov, 2000). Furthermore, methyl 3,3,3-trifluoropyruvate, closely related to methyl 3,3-difluoropyruvate, has been identified as a versatile reactant in organofluorine chemistry, particularly in the design of potential drugs, showcasing its importance in drug discovery (Skarpos & Röschenthaler, 2008).

Role in Medicinal Chemistry In medicinal chemistry, the substitution of methyl groups by trifluoromethyl groups, as seen in compounds like methyl 3,3-difluoropyruvate, is a common strategy. However, research indicates that such substitution does not universally improve bioactivity. In some cases, a trifluoromethyl substitution can enhance biological activity, but this effect is not consistent across all applications (Abula, Xu, Zhu, Peng, Chen, Zhu, & Aisa, 2020).

Applications in Fluorine Chemistry Methyl 3,3,3-trifluoropyruvate, a compound closely related to methyl 3,3-difluoropyruvate, serves as a building block for constructing CF3-containing γ-lactones, lactams, β-amino, and heterocycles. Its reactivity and stereoselectivity in various chemical reactions have been a subject of study, underlining its significance in fluorine chemistry (Golubev, Kolomiets, & Fokin, 1992).

Relevance in Biochemical Research Compounds like methyl 3,3-difluoropyruvate have found relevance in biochemical research, particularly in studies related to DNA methylation. For instance, research on perfluoroalkyl substances and their impact on sperm DNA global methylation has provided insights into the potential epigenetic effects of these compounds, although the direct relevance of methyl 3,3-difluoropyruvate in this context is not explicitly mentioned (Leter, Consales, Eleuteri, Uccelli, Specht, Toft, Moccia, Budillon, Jönsson, Lindh, Giwercman, Pedersen, Ludwicki, Zviezdai, Heederik, Bonde, & Spanô, 2014).

Safety And Hazards

The safety data sheet for a similar compound, “Methyl 3,3,3-trifluoropyruvate”, indicates that it is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves when handling this compound . The specific safety and hazards information for “Methyl 3,3-difluoropyruvate” is not available in the search results.

Propriétés

IUPAC Name |

methyl 3,3-difluoro-2-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2O3/c1-9-4(8)2(7)3(5)6/h3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVXPNNVBNHMOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,3-difluoropyruvate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxy-3-oxanyl]acetamide](/img/no-structure.png)

![N-(2-ethoxyphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2890537.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2890544.png)

![1-(4-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2890545.png)

![ethyl 2-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2890546.png)

![2-(2-Fluorophenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2890553.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2890554.png)